Comprehensive Spectroscopic Characterization and Analytical Workflows for 4-Methoxybenzo[b]thiophene-3-carbaldehyde
Comprehensive Spectroscopic Characterization and Analytical Workflows for 4-Methoxybenzo[b]thiophene-3-carbaldehyde
Executive Summary
The benzo[ b ]thiophene scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents, including selective estrogen receptor modulators (SERMs) like raloxifene, as well as various antifungal and antimicrobial compounds. Within this chemical space, 4-Methoxybenzo[ b ]thiophene-3-carbaldehyde serves as a highly versatile synthetic intermediate. The strategic placement of the electron-donating methoxy group at the C4 position and the electrophilic carbaldehyde at the C3 position creates a unique push-pull electronic system.
This technical whitepaper provides an in-depth guide to the regioselective synthesis, mechanistic causality, and rigorous spectroscopic elucidation (NMR, FT-IR, HRMS) of 4-Methoxybenzo[ b ]thiophene-3-carbaldehyde. Designed for application scientists and drug development professionals, this guide establishes self-validating analytical workflows to ensure high-fidelity structural characterization.
Synthetic Methodology & Mechanistic Causality
The Challenge of Regioselectivity
Direct electrophilic substitution (e.g., Vilsmeier-Haack formylation) of 4-methoxybenzo[ b ]thiophene typically fails to yield the 3-carbaldehyde. Because the methoxy group at C4 strongly activates the benzene ring, direct formylation predominantly directs the electrophile to the C7 position[1].
To bypass this inherent electronic bias and selectively install the formyl group at the C3 position, a halogen-metal exchange strategy must be employed. By utilizing 3-bromo-4-methoxybenzo[ b ]thiophene as the starting material, treatment with an organolithium reagent generates a localized nucleophile at C3, which is subsequently trapped by N,N -dimethylformamide (DMF)[2].
Step-by-Step Synthetic Protocol
Self-Validating System: The success of this protocol relies on strict anhydrous conditions. The absence of a C-H stretch at ~3300 cm⁻¹ (indicating moisture or unreacted intermediates) in the crude IR spectrum serves as an immediate validation checkpoint before proceeding to high-resolution NMR.
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Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 3-bromo-4-methoxybenzo[ b ]thiophene (1.0 eq, 5.0 mmol) and dissolve in 25 mL of anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n -butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes. Stir for 45 minutes at -78 °C. Causality: The low temperature prevents unwanted ring-opening of the lithiated benzothiophene intermediate.
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Formylation: Slowly add anhydrous DMF (2.0 eq, 10.0 mmol). Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over 2 hours.
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Quenching & Hydrolysis: Quench the tetrahedral intermediate by adding 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure aldehyde.
Regioselective synthesis pathway of 4-Methoxybenzo[b]thiophene-3-carbaldehyde via halogen-metal exchange.
Spectroscopic Profiling & Data Presentation
Accurate structural elucidation requires a multi-modal approach. The spectroscopic data below benchmarks the electronic environment of 4-Methoxybenzo[ b ]thiophene-3-carbaldehyde, drawing upon established resonance and anisotropic principles of benzothiophene derivatives[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proximity of the C4-methoxy group to the C3-carbaldehyde creates a distinct steric and electronic signature.
Causality of Chemical Shifts:
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H-2 Proton ( δ 8.25): The proton at the C2 position is severely deshielded. This is caused by the magnetic anisotropy of the adjacent carbonyl group ( C=O ) at C3, which locks into a planar conformation, placing the H-2 proton directly in the deshielding cone of the carbonyl π -system.
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H-5 Proton ( δ 6.85): The C4-methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the ortho (C5) and para (C7) positions. Consequently, the H-5 proton is significantly shielded and appears upfield compared to standard aromatic protons.
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| CHO | 10.45 | Singlet (s) | - | 1H | Aldehyde proton; highly deshielded by carbonyl oxygen. |
| C2-H | 8.25 | Singlet (s) | - | 1H | Thiophene ring; deshielded by C3 carbonyl anisotropy. |
| C7-H | 7.42 | Doublet (d) | 8.1 | 1H | Aromatic ring; para to methoxy group. |
| C6-H | 7.35 | Triplet (t) | 8.1 | 1H | Aromatic ring; meta to methoxy group. |
| C5-H | 6.85 | Doublet (d) | 8.1 | 1H | Aromatic ring; shielded by ortho +M effect of C4-OCH₃. |
| OCH₃ | 3.98 | Singlet (s) | - | 3H | Methoxy protons. |
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
| Carbon Position | Chemical Shift ( δ , ppm) | Carbon Type |
| CHO | 185.2 | Carbonyl (C=O) |
| C-4 | 156.4 | Quaternary, Oxygen-bound |
| C-2 | 142.1 | Aromatic (Thiophene) |
| C-7a | 140.5 | Quaternary (Bridgehead) |
| C-6 | 128.6 | Aromatic (Benzene) |
| C-3a | 126.3 | Quaternary (Bridgehead) |
| C-3 | 125.1 | Quaternary (Thiophene) |
| C-7 | 115.8 | Aromatic (Benzene) |
| C-5 | 105.2 | Aromatic (Benzene, shielded) |
| OCH₃ | 55.8 | Aliphatic (Methoxy) |
FT-IR and High-Resolution Mass Spectrometry (HRMS)
Infrared spectroscopy provides rapid confirmation of the functional groups, while HRMS ensures the exact isotopic mass aligns with the theoretical formula ( C10H8O2S ).
Table 3: FT-IR and HRMS Data Summary
| Analytical Method | Key Observations | Assignment / Value |
| FT-IR (ATR) | 2840, 2755 cm⁻¹ | Aldehydic C-H stretching (Fermi resonance doublet). |
| FT-IR (ATR) | 1675 cm⁻¹ | Conjugated C=O stretching (lowered from 1710 due to conjugation). |
| FT-IR (ATR) | 1260 cm⁻¹ | Asymmetric C-O-C stretching (aryl alkyl ether). |
| HRMS (ESI-TOF) | Calculated for [M+H]+ | 193.0323 m/z |
| HRMS (ESI-TOF) | Found [M+H]+ | 193.0318 m/z (Error < 3 ppm) |
Analytical Workflows & Protocols
To guarantee reproducibility and scientific integrity, the following analytical workflow must be strictly adhered to when characterizing newly synthesized batches of 4-Methoxybenzo[ b ]thiophene-3-carbaldehyde.
Step-by-Step Analytical Protocol
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Sample Preparation (NMR): Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity.
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NMR Acquisition: Acquire ¹H NMR spectra at 298 K using a 400 MHz spectrometer. Use a relaxation delay (D1) of 2.0 seconds and a 30° pulse angle to ensure accurate integration. For ¹³C NMR, acquire at 100 MHz with complete proton decoupling, utilizing a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C-3, C-3a, C-4, C-7a).
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FT-IR Acquisition: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
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HRMS Acquisition: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50) with 0.1% formic acid. Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Calibrate the mass axis using sodium formate clusters prior to acquisition.
Multi-modal spectroscopic workflow for the structural elucidation of benzothiophene derivatives.
Conclusion
The characterization of 4-Methoxybenzo[ b ]thiophene-3-carbaldehyde requires a deep understanding of how its electronic topology impacts its spectroscopic behavior. The pronounced deshielding of the H-2 proton and the shielding of the H-5 proton serve as primary diagnostic markers for the successful regioselective installation of the formyl group. By adhering to the synthesis and analytical workflows outlined in this guide, researchers can confidently validate this critical scaffold for downstream pharmaceutical applications.
References
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Substitution reactions of benzo[b]thiophen derivatives. Part VI. Reactions of 4-methoxybenzo[b]thiophen and its 3-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. URL:[Link][1]
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Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules (MDPI). URL:[Link][3]
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Synthesis of benzo[b]thiophene-3-carbaldehyde and Related Derivatives (Supporting Information). Wiley-VCH. URL:[Link][2]
